6-Methylthieno[2,3-b]pyridine
Overview
Description
6-Methylthieno[2,3-b]pyridine is a heterocyclic compound that belongs to the thienopyridine family. These compounds are known for their diverse pharmacological and biological activities, including anticancer, antifungal, anti-inflammatory, and antiviral properties . The structure of this compound consists of a thiophene ring fused to a pyridine ring, with a methyl group attached to the sixth position of the thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylthieno[2,3-b]pyridine typically involves multicomponent reactions. One common method includes the reaction of 2-thioxopyridine-3-carbonitrile with various reagents. For instance, the reaction between 4-(chloromethyl)-5-hydroxycoumarins and 2-thioxopyridine-3-carbonitriles in the presence of a base leads to the formation of thienopyridine derivatives . Another method involves the reaction of 5-acetyl-4-aryl-3-cyano-6-methylpyridin-2-ylthio)acethydrazides with aromatic aldehydes, followed by intramolecular cyclization .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar multicomponent reactions. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Methylthieno[2,3-b]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly used under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thienopyridine derivatives.
Scientific Research Applications
6-Methylthieno[2,3-b]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, making it a valuable tool in biochemical studies.
Medicine: Due to its pharmacological properties, it is investigated for potential therapeutic applications, including anticancer and anti-inflammatory treatments.
Industry: It is used in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 6-Methylthieno[2,3-b]pyridine involves its interaction with various molecular targets and pathways. For instance, it has been reported to inhibit Pim-1 kinase, a protein involved in cell proliferation and survival. By inhibiting this kinase, the compound can induce apoptosis in cancer cells. Additionally, it may interact with other enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Thieno[2,3-b]pyridine: The parent compound without the methyl group.
6-Methylthieno[3,2-b]pyridine: A structural isomer with the thiophene ring fused at a different position.
Thieno[2,3-b]quinoline: A related compound with a quinoline ring instead of a pyridine ring
Uniqueness: 6-Methylthieno[2,3-b]pyridine is unique due to the presence of the methyl group at the sixth position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its pharmacological properties, making it a more potent compound compared to its analogs .
Properties
IUPAC Name |
6-methylthieno[2,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-2-3-7-4-5-10-8(7)9-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOQNBQVLAHPFGC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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